molecular formula C21H29N3O B12231246 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12231246
M. Wt: 339.5 g/mol
InChI Key: VYMRCWPPZASAFA-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a quinazolinone core, and a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the piperidine ring and the quinazolinone core. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Condensation Reactions: Formation of the quinazolinone core via condensation reactions involving amines and carbonyl compounds.

    Functional Group Modifications: Introduction of the cyclopentylmethyl group through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the piperidine or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.

    Quinazolinone Derivatives: Compounds with the quinazolinone core, such as dihydroquinazolinones and quinazolin-4-ones.

Uniqueness

3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of structural features, including the piperidine ring, quinazolinone core, and cyclopentylmethyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H29N3O/c1-16-22-20-9-5-4-8-19(20)21(25)24(16)15-18-10-12-23(13-11-18)14-17-6-2-3-7-17/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3

InChI Key

VYMRCWPPZASAFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CCCC4

Origin of Product

United States

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